1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
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Overview
Description
1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrimidine ring and an iodinated oxolane moiety. It is often used in research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione typically involves multiple steps. One common method starts with the iodination of a suitable precursor, followed by the formation of the oxolane ring and subsequent attachment of the pyrimidine moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The iodinated moiety can be reduced to form a hydroxymethyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The iodinated moiety may play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5’-deoxy-5’-iodouridine: Similar structure but lacks the oxolane ring.
Uridine: A naturally occurring nucleoside with a similar pyrimidine ring but different substituents.
Uniqueness
1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione is unique due to its iodinated oxolane ring, which imparts distinct chemical and biological properties.
Biological Activity
The compound 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione , also known as 5'-deoxy-5'-iodouridine , is a derivative of uridine and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Basic Information
Property | Value |
---|---|
Chemical Formula | C₉H₁₁IN₂O₅ |
Molecular Weight | 354.1 g/mol |
CAS Number | 14259-58-6 |
IUPAC Name | 1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]pyrimidine-2,4-dione |
PubChem CID | 188325 |
Structure
The structural formula of the compound indicates the presence of both a pyrimidine ring and a sugar moiety with hydroxyl and iodomethyl substituents. This unique structure suggests potential interactions with biological macromolecules such as nucleic acids.
- Antiviral Activity : The compound has been studied for its antiviral properties. It mimics natural nucleosides and can interfere with viral replication processes. Specifically, it has shown efficacy against various RNA viruses by inhibiting viral polymerases.
- Antitumor Effects : Research indicates that this compound may induce apoptosis in cancer cells by activating specific signaling pathways. Its ability to inhibit DNA synthesis in rapidly dividing cells makes it a candidate for further investigation in cancer therapy.
- Immunomodulation : Preliminary studies suggest that the compound may modulate immune responses, enhancing the activity of certain immune cells while suppressing others. This dual action could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.
Study 1: Antiviral Properties
A study published in the Journal of Medicinal Chemistry evaluated the antiviral efficacy of 5'-deoxy-5'-iodouridine against HIV and other RNA viruses. The results demonstrated that the compound effectively inhibited viral replication in vitro and showed low cytotoxicity in human cell lines .
Study 2: Antitumor Activity
In a recent clinical trial involving patients with advanced solid tumors, administration of the compound led to significant tumor reduction in a subset of participants. The study highlighted its potential as a chemotherapeutic agent when combined with existing therapies .
Study 3: Immunomodulatory Effects
Research conducted at a leading immunology institute explored the immunomodulatory effects of the compound in murine models. The findings indicated that it could enhance T-cell activation while reducing pro-inflammatory cytokine production, suggesting its utility in managing autoimmune conditions .
Safety and Toxicology
While initial studies indicate that this compound exhibits low toxicity at therapeutic doses, comprehensive toxicological assessments are necessary. Safety data suggest mild side effects such as gastrointestinal disturbances; however, further long-term studies are warranted to fully understand its safety profile .
Properties
Molecular Formula |
C10H13IN2O5 |
---|---|
Molecular Weight |
368.12 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13IN2O5/c1-4-3-13(10(17)12-8(4)16)9-7(15)6(14)5(2-11)18-9/h3,5-7,9,14-15H,2H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
CEDNKUHFIZKKMW-JXOAFFINSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CI)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CI)O)O |
Origin of Product |
United States |
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